ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Catalog No.
S11756996
CAS No.
M.F
C19H20ClN5O4
M. Wt
417.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8...

Product Name

ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

IUPAC Name

ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Molecular Formula

C19H20ClN5O4

Molecular Weight

417.8 g/mol

InChI

InChI=1S/C19H20ClN5O4/c1-3-29-14(26)11-25-17(27)15-16(22(2)19(25)28)21-18-23(9-4-10-24(15)18)13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3

InChI Key

YLWDPGOVHSMKBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C

Ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound with the molecular formula C19H20ClN5O4C_{19}H_{20}ClN_{5}O_{4} and a molar mass of approximately 417.85 g/mol. It features a chlorophenyl group and a purine-like structure, which contributes to its potential biological activities. This compound is notable for its unique structural characteristics that combine elements of both pyrimidine and purine derivatives, making it a subject of interest in medicinal chemistry and pharmacology .

The chemical behavior of ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate can be explored through various reactions typical of ester compounds and heterocycles. These may include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
  • Nucleophilic Substitution: The presence of the electrophilic carbon in the chlorophenyl group allows for nucleophilic attack by various nucleophiles.
  • Reduction Reactions: The dioxo groups may undergo reduction, potentially altering the biological activity of the compound.

Research indicates that compounds similar to ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate may exhibit various biological activities, including:

  • Antitumor Activity: Some derivatives have shown promise as potential anticancer agents due to their ability to interfere with cellular processes.
  • Antimicrobial Properties: Compounds with similar structures have been studied for their effectiveness against bacterial and fungal infections.
  • Enzyme Inhibition: The ability to inhibit specific enzymes could lead to therapeutic applications in treating diseases involving enzyme dysregulation.

The synthesis of ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions: Combining appropriate precursors under controlled conditions to form the desired purine structure.
  • Esterification: Reacting the acid component with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Cyclization Reactions: Facilitating the formation of cyclic structures through intramolecular reactions.

Ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for drug formulation aimed at treating cancer or infectious diseases.
  • Biochemical Research: Useful in studies exploring enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: Potential use in developing agrochemicals for pest control.

Interaction studies are crucial for understanding how ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate interacts with biological systems. Key areas of focus include:

  • Receptor Binding Studies: Investigating how the compound binds to specific receptors can elucidate its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can inform its pharmacokinetic properties and safety profile.

Ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo)C24H20ClN5O4Features an additional phenyl group
2-[9-(4-chlorophenyl)-1-methylpurine derivative]C17H16ClN5O4Lacks dioxo groups but retains purine structure
Ethyl 2-(thiazol) derivativeC13H12ClNO2SContains a thiazole ring instead of purine

These comparisons highlight the unique structural aspects of ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate while also showcasing the diversity within related compounds. Its distinctive combination of functional groups and ring structures positions it as a valuable candidate for further research and development in medicinal chemistry.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Exact Mass

417.1203818 g/mol

Monoisotopic Mass

417.1203818 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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